N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 327.3 g/mol. It is classified as an organic compound, specifically a derivative of benzamide, which features a hydroxy group and a conjugated double bond system that contributes to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.
The compound is synthesized through organic reactions involving specific precursors, such as 3,4-dimethoxyphenylacrylic acid and 2-hydroxybenzamide. It belongs to the broader category of phenolic compounds and can be classified under the subcategory of substituted benzamides, which are known for their diverse biological activities.
The synthesis of N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide typically involves two main steps:
The molecular structure of N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide can be described as follows:
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)OC
The structure features a hydroxyl group (-OH), which contributes to its solubility and reactivity, along with methoxy groups (-OCH₃) that enhance its biological activity.
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide involves several biological pathways:
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide has several potential applications in scientific research:
This compound represents a promising area of research due to its multifaceted biological activities and potential therapeutic applications across various medical fields.
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: